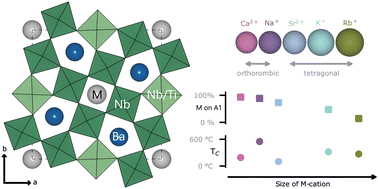The effect of cation size on structure and properties of Ba-based tetragonal tungsten bronzes Ba4M2Nb10O30 (M = Na, K or Rb) and Ba4M2Nb8Ti2O30 (M = Ca or Sr)†
Physical Chemistry Chemical Physics Pub Date: 2023-12-29 DOI: 10.1039/D3CP05666J
Abstract
The second largest family of oxide ferroelectrics, after perovskites, are the tetragonal tungsten bronzes (TTB) with the general formula A24A12C4B12B28O30. Cation disorder in TTBs is known to occur if the size difference between cations is small, but the impact of cation disorder on structure and properties has not yet been extensively addressed. In this study we investigate the effect of the size of the M cation, including cation disorder, on the crystal structure and dielectric properties in the two series Ba4M2Nb10O30 (BMN, A = Na, K and Rb) and Ba4M2Nb8Ti2O30 (BMNT, M = Ca, Sr). Dense and phase pure ceramics in the two series were prepared by a two-step solid state synthesis route. The crystal structures of the materials were characterized by powder X-ray diffraction combined with Rietveld refinement. A close to linear relation between the in-plane lattice parameter (a) and the size of the M-cation were observed. Ba4M2Nb8Ti2O30 was shown to possess cation disorder on the A-sites in line with previous work on Ba4M2Nb10O30. Thermodynamic calculations from density functional theory also indicated a drive for cation disorder in the three BMN compositions. Non-ambient temperature X-ray diffraction revealed contraction of the in-plane (a) and expansion of the out-of-plane (c) lattice parameters at the ferroelectric phase transition for Ba4M2Nb10O30. The ferroelectric transition temperature acquired by dielectric spectroscopy showed a systematically increasing TC with decreasing size of the M-cation within both compositional series studied. The compositional dependence of TC is discussed with respect to the size of the M-cation, cation disorder and the tetragonality, as well as the Ti-content. The relaxor to ferroelectric properties observed by polarization–electric field hysteresis loops are discussed in relation to the relative size of cations on the on A1 and A2 sites and the Ti-content.


Recommended Literature
- [1] Syntheses of lactosyl ceramide analogues carrying novel bifunctional BODIPY dyes directed towards the differential analysis of multiplexed glycosphingolipids by MS/MS using iTRAQ†
- [2] Water dynamics at electrified graphene interfaces: a jump model perspective†
- [3] Differentiating intramolecular spodium bonds from coordination bonds in two polynuclear zinc(ii) Schiff base complexes†
- [4] On the relative value of different pepsin tests
- [5] Electrochemistry in nanoscopic volumes
- [6] Controlling the aqueous growth of urea crystals with different growth inhibitors: a molecular-scale study
- [7] The high resolution absorption spectrum of methane in the 10 800–14 000 cm−1 region: literature review, new results and perspectives†
- [8] Covalent organic framework-based lamellar membranes for water desalination applications
- [9] One-pot synthesis of hetero[6]rotaxane bearing three different kinds of macrocycle through a self-sorting process†
- [10] Emerging transition metal and carbon nanomaterial hybrids as electrocatalysts for water splitting: a brief review










